molecular formula C20H17N3S B14246922 N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine CAS No. 214416-76-9

N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine

Cat. No.: B14246922
CAS No.: 214416-76-9
M. Wt: 331.4 g/mol
InChI Key: MSFKESDXNYAHJJ-UHFFFAOYSA-N
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Description

N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with two benzyl groups attached to the nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-D]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives:

Similar Compounds

Properties

CAS No.

214416-76-9

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

N,2-dibenzylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3S/c1-3-7-15(8-4-1)13-18-22-17-11-12-24-19(17)20(23-18)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,22,23)

InChI Key

MSFKESDXNYAHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=N2)NCC4=CC=CC=C4)SC=C3

Origin of Product

United States

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